![molecular formula C19H23NO5S B2529979 methyl 4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)benzoate CAS No. 1396863-60-7](/img/structure/B2529979.png)
methyl 4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)benzoate
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Overview
Description
Synthesis Analysis
Paper describes the synthesis of a related compound, "Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate," which is an intermediate of Tianeptine. The synthesis involves a multi-step process starting with 4-Amino-methylbenzene-2-sulfonic acid, followed by diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. The total yield of this process was 44.2%, and the structure of the product was confirmed by IR, MS, and 1H-NMR. This information suggests that a similar multi-step synthetic approach could potentially be applied to synthesize the compound of interest, with modifications to the starting materials and reaction conditions to introduce the specific functional groups present in "methyl 4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)benzoate."
Molecular Structure Analysis
The molecular structure of compounds with intramolecular sulfur(II)–oxygen interactions is discussed in paper . The paper examines the conformation of diaryl sulphides and how the skew conformation of the ester is favorable for sulfur(II)–oxygen(carbonyl) close contact. This information is relevant to understanding the potential conformation and intramolecular interactions that might be present in the compound of interest, given its sulfamoyl functional group.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "this compound," paper does mention the use of sulfamic acid as a heterogeneous acid catalyst in the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones. This suggests that sulfamic acid or related sulfonamide groups could play a role in catalyzing reactions for the compound of interest, potentially affecting its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
Paper provides insight into the physical and chemical properties of a degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, which contains a sulfamoyl group similar to the one in the compound of interest. The crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds and oxygen-π stacking interactions. The analysis of intermolecular interactions through Hirshfeld surface mapping highlights the significance of H⋅⋅⋅H and O⋅⋅⋅H contacts. These findings suggest that the compound of interest may also exhibit similar stabilizing interactions and that hydrogen bonding and oxygen-π interactions could be important factors in its solid-state conformation and properties.
Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate is known for its cyclization reactions in the presence of bases, leading to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its potential in synthetic chemistry applications (Ukrainets et al., 2014).
Pharmacological Potentials
While excluding direct drug use and dosage details, it is relevant to note the interest in similar compounds for their selective receptor antagonistic properties, as evidenced by analogs exhibiting optimized activity in vivo, which indicates a broader research interest in the compound’s structural class for potential therapeutic applications (Naganawa et al., 2006).
Materials Science Applications
In the context of materials science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatment highlight the compound’s relevance in the development of advanced materials for environmental applications. The introduction of sulfonic acid groups significantly enhances water permeation and dye rejection capabilities, underscoring the compound’s utility in the fabrication of nanofiltration membranes (Liu et al., 2012).
Advanced Synthesis Techniques
The iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including methyl 3-acetamidobut-2-enoate, to produce 2-benzylated products under mild conditions showcases innovative approaches to chemical synthesis. This method provides a cost-effective and efficient route to pharmaceutically relevant compounds, demonstrating the versatile applications of this compound and its derivatives in synthetic chemistry (Kischel et al., 2007).
Mechanism of Action
Target of Action
Similar compounds like methyl 4-hydroxybenzoate are known to have antimicrobial and antifungal properties . They are commonly used as preservatives in the food, cosmetic, and pharmaceutical industry .
Mode of Action
It’s worth noting that similar compounds, such as methyl 4-hydroxybenzoate, work by disrupting microbial cell membranes, causing protein denaturation within the cell, and inhibiting the activity of the microbial cell’s respiratory enzyme system .
Biochemical Pathways
It can be inferred from similar compounds that its antimicrobial and antifungal properties may involve interference with essential biochemical pathways in the target organisms .
Pharmacokinetics
Similar compounds like methyl 4-hydroxybenzoate are known to be slightly soluble in water and more soluble in alcohol, ether, and acetone . This solubility profile may influence its bioavailability.
Result of Action
Similar compounds like methyl 4-hydroxybenzoate are known to have cytotoxic effects on keratinocytes in the presence of sunlight .
Action Environment
It’s worth noting that the antimicrobial activity of similar compounds like methyl 4-hydroxybenzoate can be affected by the ph of the solution .
properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-26(23,24)17-10-8-16(9-11-17)18(21)25-2/h3-11,20,22H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGSOMNCQPVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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